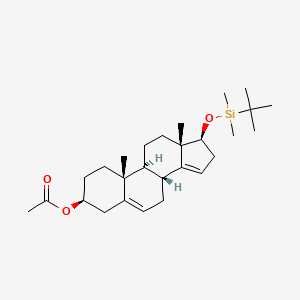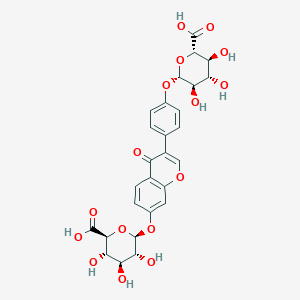
Tert-butyl 4-(2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- typically involves the reaction of piperazine with acetic acid derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Analyse Des Réactions Chimiques
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The Boc protecting group can be removed through acid or base-catalyzed hydrolysis, yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- is widely used in scientific research due to its versatility. Some of its applications include:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparaison Avec Des Composés Similaires
1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]- can be compared with similar compounds such as:
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid
- 4-[(1,1-Dimethylethoxy)carbonyl]-α-(4-nitrophenyl)-1-piperazineacetic acid
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications. The unique tert-butoxycarbonyl group in 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-, for example, provides specific reactivity and stability that may not be present in other related compounds.
Propriétés
Formule moléculaire |
C19H27FN2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-ethoxy-1-(2-fluorophenyl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-5-25-17(23)16(14-8-6-7-9-15(14)20)21-10-12-22(13-11-21)18(24)26-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 |
Clé InChI |
WOQKMIFJXNHFPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1F)N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



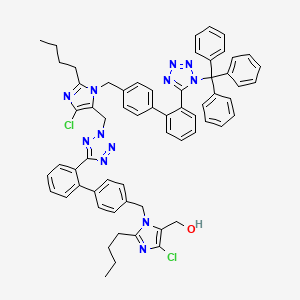
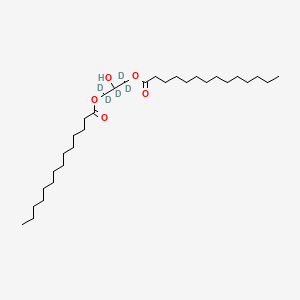
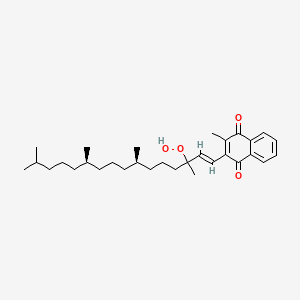

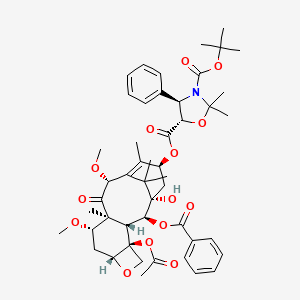
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
